molecular formula C14H26N4O6S B155599 H-Val-Thr-Cys-Gly-OH CAS No. 131204-46-1

H-Val-Thr-Cys-Gly-OH

Cat. No.: B155599
CAS No.: 131204-46-1
M. Wt: 378.45 g/mol
InChI Key: PWFIBKCXTPLSHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-Thr-Cys-Gly-OH is a bioactive peptide composed of the amino acids valine, threonine, cysteine, and glycine. This peptide is known for its role in promoting cell adhesion and facilitating various cell interactions . It is commonly used in scientific research for its ability to enhance cell attachment, making it valuable in studies involving cell culture and tissue engineering.

Mechanism of Action

Target of Action

H-Val-Thr-Cys-Gly-OH is primarily a cell attachment peptide . It is a bioactive molecule that is used for cell adhesion or other cell interactions . This suggests that its primary targets are likely to be cell surface receptors or proteins that mediate cell adhesion.

Mode of Action

As a cell attachment peptide, it likely interacts with its targets (cell surface receptors or proteins) to promote cell adhesion . This interaction could result in changes to the cell’s adhesion properties, potentially influencing cell migration, proliferation, and survival.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be closely tied to its role in cell adhesion. By promoting cell adhesion, it could influence a variety of cellular processes, including cell migration, proliferation, and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-Thr-Cys-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Coupling: The first amino acid (valine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid (threonine) is added and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated for cysteine and glycine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Val-Thr-Cys-Gly-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Val-Thr-Cys-Gly-OH has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence of amino acids, which provides a balance of hydrophobic and hydrophilic interactions. The presence of threonine enhances its solubility and interaction with cell surface receptors, making it more effective in promoting cell adhesion compared to simpler peptides .

Properties

IUPAC Name

2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O6S/c1-6(2)10(15)13(23)18-11(7(3)19)14(24)17-8(5-25)12(22)16-4-9(20)21/h6-8,10-11,19,25H,4-5,15H2,1-3H3,(H,16,22)(H,17,24)(H,18,23)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFIBKCXTPLSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CS)C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10413460
Record name Valylthreonylcysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131204-46-1
Record name Valylthreonylcysteinylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10413460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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